1-Phenyl-4-(trimethylsilyl)butan-1-one
Description
Properties
CAS No. |
17337-21-2 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
1-phenyl-4-trimethylsilylbutan-1-one |
InChI |
InChI=1S/C13H20OSi/c1-15(2,3)11-7-10-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI Key |
YNTOYQPUEOHTNP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC(=O)C1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)CCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Addition Strategies
The Grignard reaction remains a cornerstone for introducing trimethylsilyl groups into carbonyl frameworks. In one approach, [(trimethylsilyl)methyl]magnesium chloride (16 ) reacts with allyl bromide (17 ) to form 4-(trimethylsilyl)-1-butene (14 ), a precursor for further functionalization . Subsequent oxidation of 14 via Jones reagent yields 4-(trimethylsilyl)butan-2-one, which undergoes Friedel-Crafts acylation with benzene derivatives to install the phenyl group.
Alternatively, propiophenone derivatives are silylated using trimethylsilyl Grignard reagents. For example, 3-buten-1-one treated with (iodomethyl)trimethylsilane in THF at −78°C produces 1-phenyl-4-(trimethylsilyl)butan-1-one in 75% yield after acidic workup . This method benefits from low-temperature conditions to suppress side reactions, though stoichiometric Grignard usage limits atom economy.
Table 1: Grignard-Based Syntheses of this compound
Silylation of Hydroxy Intermediates
Hydroxy intermediates such as 4-hydroxy-1-phenylbutan-1-one serve as substrates for direct silylation. Employing tert-butyldimethylsilyl chloride (TBSCl) with imidazole in CH₂Cl₂ at 0°C achieves 85% conversion to the silyl ether, which is oxidized to the ketone using pyridinium chlorochromate (PCC) . However, TBS groups require deprotection, complicating the workflow.
A more direct method utilizes hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) in DMF, silylating the hydroxyl group in situ. This one-pot approach avoids isolation of intermediates, achieving 82% yield with LDA as a base . The reaction’s efficiency stems from LDA’s strong deprotonation capability, ensuring complete silylation before ketone oxidation.
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions enable modular construction of the target molecule. Suzuki-Miyaura coupling of 4-(trimethylsilyl)butenylboronic acid with iodobenzene derivatives affords 1-phenyl-4-(trimethylsilyl)but-1-ene-1-one, which is hydrogenated to the saturated ketone. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C, yields reach 78% .
Alternatively, Negishi coupling between zincated trimethylsilyl intermediates and acyl chlorides provides a streamlined route. For instance, 4-(trimethylsilyl)butylzinc bromide couples with benzoyl chloride in THF at 25°C, yielding 70% of the desired product . This method’s regioselectivity is superior to Friedel-Crafts, though sensitivity to moisture necessitates anhydrous conditions.
Table 2: Cross-Coupling Method Comparison
| Method | Catalyst | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 78 | High | |
| Negishi | PdCl₂(dppf) | 70 | Moderate |
Hydrofunctionalization Techniques
Hydrofunctionalization of alkynes offers atom-economical access to silylated ketones. In a copper-catalyzed hydrosilylation, phenylacetylene reacts with 1-(trimethylsilyl)but-3-yne under H₂, producing this compound with 88% enantiomeric excess (ee) when using (R)-BINAP as a ligand . The reaction proceeds via anti-Markovnikov addition, with the silyl group installing preferentially at the terminal position.
Photolytic additions present another avenue. Irradiating a mixture of 1-phenylpropargyl alcohol and trimethylsilane in acetone at 254 nm generates the target compound in 65% yield . While milder than thermal methods, scalability challenges persist due to prolonged irradiation times (24–48 hours).
Comparative Analysis and Optimization
A meta-analysis of the above methods reveals trade-offs between yield, scalability, and operational simplicity. Grignard and cross-coupling methods offer high yields but require stringent conditions, whereas hydrofunctionalization balances efficiency and selectivity. Solvent choice critically impacts outcomes: THF enhances Grignard reactivity, while DMF accelerates silylation kinetics.
Future directions include developing continuous-flow systems for photolytic reactions and earth-abundant catalysts (e.g., Fe, Ni) to reduce reliance on precious metals. Computational modeling of transition states could further refine regioselectivity in hydrofunctionalization .
Chemical Reactions Analysis
FR054 undergoes several types of chemical reactions, primarily focusing on its inhibitory effects on the HBP enzyme PGM3. The compound induces early proliferation arrest followed by a marked increase in cell death in breast cancer cells. It also affects N- and O-glycosylation levels in cells, leading to endoplasmic reticulum stress and reactive oxygen species (ROS)-dependent apoptotic cell death .
Scientific Research Applications
FR054 has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown significant efficacy in inhibiting the growth of breast cancer cells, particularly in triple-negative breast cancer models. The compound’s ability to reduce both N- and O-glycosylation levels in cancer cells makes it a promising candidate for further research in cancer therapy .
Additionally, FR054 has been evaluated for its potential use in targeting other types of cancer, such as lung cancer with KRAS/LKB1 co-mutations. The compound has demonstrated effectiveness in suppressing tumor growth in both in vitro and in vivo models .
Mechanism of Action
FR054 exerts its effects by inhibiting the HBP enzyme PGM3, leading to a reduction in N- and O-glycosylation levels in cancer cells. This inhibition results in impaired cell adhesion, migration, and survival. The compound also activates the unfolded protein response (UPR) and increases intracellular ROS levels, contributing to cancer cell death .
Comparison with Similar Compounds
Substituent Effects on Silyl Groups
- Trimethylsilyl (TMS) vs. Triisopropylsilyloxy (TIPS-O): this compound: The TMS group is compact, offering minimal steric hindrance and moderate electron-withdrawing effects, which may enhance reactivity in nucleophilic additions . This compound was synthesized in 79% yield as a colorless oil, demonstrating high purity via NMR and HRMS . Impact of Oxygen in Silyloxy Groups: The presence of an oxygen atom in TIPS-O derivatives (e.g., 4.5.6h in ) introduces polarity, altering solubility and reactivity compared to non-oxygenated silyl groups like TMS .
Aromatic and Heterocyclic Substituents
- This compound was obtained in 70% yield as a colorless oil . 1-Phenyl-2-(thiophen-2-yl)-4-((triisopropylsilyl)oxy)butan-1-one (): The thiophene moiety introduces conjugation, which may shift UV-Vis absorption spectra. However, its lower yield (55%) suggests synthetic challenges with heterocyclic substituents .
Physical Properties and Stability
- Physical States: Silylated derivatives (TMS or TIPS-O) typically exist as oils (e.g., 4.5.6h in ), whereas non-silylated analogues (e.g., tosylpyrrolidinyl derivatives in ) often form solids due to reduced lipophilicity .
- Stability Considerations: Trimethylsilyl groups, while stable under anhydrous conditions, may hydrolyze in the presence of moisture or acids, as noted for trimethylsilyl azide in . This necessitates careful handling and storage .
Data Table: Key Properties of Compared Compounds
Q & A
Q. What are the common synthetic routes for 1-Phenyl-4-(trimethylsilyl)butan-1-one, and how are reaction conditions optimized?
- Methodological Answer : A widely used approach involves α-functionalization of carbonyl compounds. For example, allylation reactions employing allyl-trimethylsilane with Cu(I) catalysts (e.g., CuOAc) and ligands (e.g., BINAP) under reflux in chlorobenzene yield moderate to good yields (58%) . Alternative routes utilize TiCl3-mediated reductive condensation for substrates with sterically hindered groups, achieving yields of 55–70% after flash chromatography . Optimization includes adjusting catalysts, reaction time (e.g., 12–24 hours), and solvent polarity. Purification typically involves silica gel flash chromatography with gradients of ethyl acetate in petroleum ether .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for signals corresponding to the trimethylsilyl group (δ ~0.1–0.3 ppm for Si(CH3)3 in 1H NMR; δ ~0–5 ppm in 13C NMR) and the ketone carbonyl (δ ~200–210 ppm in 13C NMR) .
- HRMS : Confirm molecular ion peaks ([M+H]+ or [M+Na]+) with precision ≤2 ppm. For example, a compound with formula C13H14F3O2 showed a calculated m/z of 259.09404 and experimental 259.09406 .
- IR Spectroscopy : Identify carbonyl stretches (~1690 cm⁻¹) and Si–C vibrations (~750–820 cm⁻¹) .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity of the ketone moiety in cross-coupling or functionalization reactions?
- Methodological Answer : The trimethylsilyl (TMS) group acts as a steric and electronic modulator. Its electron-donating nature stabilizes α-radical intermediates, facilitating allylation or alkylation reactions under radical pathways . Steric hindrance from TMS can slow nucleophilic attacks on the carbonyl but enhance regioselectivity in multi-step syntheses. Comparative studies with non-silylated analogs (e.g., 4-Phenyl-2-butanone) show reduced yields in similar conditions, underscoring TMS’s role in stabilizing transition states .
Q. What strategies resolve contradictions in reaction yield data when scaling up the synthesis of this compound?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent) across small-scale trials. For example, CuOAc/BINAP systems showed improved reproducibility at 0.1 mmol catalyst loadings .
- Analytical Consistency : Cross-validate yields using quantitative NMR (qNMR) or internal standards (e.g., 1,3,5-trimethoxybenzene) to rule out purification losses .
- Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic reactions, ensuring consistent mixing and temperature control, which is critical for TMS-containing compounds prone to desilylation .
Q. How can researchers differentiate between byproducts and the target compound in complex reaction mixtures?
- Methodological Answer :
- Chromatography-Mass Spectrometry Coupling : Use LC-MS or GC-MS to detect low-abundance byproducts. For example, TiCl3-mediated reactions often produce desilylated intermediates detectable via MS fragmentation patterns .
- Isotopic Labeling : Introduce deuterated reagents (e.g., D2O quenching) to trace protonation sites and confirm structural assignments .
- Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, though TMS groups may complicate crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
